Leucinostatin A - 76600-38-9

Leucinostatin A

Catalog Number: EVT-263387
CAS Number: 76600-38-9
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide is a natural product found in Purpureocillium lilacinum with data available.
Overview

Leucinostatin A is a potent lipopeptide antibiotic produced by the fungus Purpureocillium lilacinum. It is primarily known for its antiprotozoal and antimicrobial properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibits significant structural complexity, with a unique arrangement of amino acids that contributes to its biological activity. Leucinostatin A is classified as a nonribosomal peptide, which distinguishes it from ribosomally synthesized peptides due to its biosynthetic pathway involving nonribosomal peptide synthetases.

Source and Classification

Leucinostatin A is derived from the bioactive compounds produced by Purpureocillium lilacinum, a filamentous fungus that plays a role in biocontrol against plant pathogens and nematodes. The compound belongs to a larger family of leucinostatins, which are characterized by their lipopeptide structure and antibiotic activity. The classification of leucinostatins can be further detailed through their structural variations, with Leucinostatin B being another notable member of this family.

Synthesis Analysis

The total synthesis of Leucinostatin A has been achieved through various methods, including microwave-assisted solid-phase peptide synthesis followed by solution-phase amide coupling. The synthetic strategy aims to simplify the complex structure while retaining biological potency. For instance, the synthesis involves the use of unusual amino acids such as 4-methyl-L-proline and 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, which are crucial for maintaining the compound's efficacy against protozoal infections .

Technical Details

  • Synthetic Strategy: Microwave-assisted solid-phase peptide synthesis.
  • Final Coupling: Solution-phase amide coupling of the synthesized peptide fragments.
  • Key Amino Acids: 4-methyl-L-proline, 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid.
Molecular Structure Analysis

Leucinostatin A has a complex molecular structure characterized by several unusual amino acids and a hydrophobic nature. The core structure comprises nine amino acid residues that include both standard and non-standard amino acids. Notably, it features an N1,N1-dimethylpropane-1,2-diamine at the C-terminus and a fatty acyl moiety at the N-terminus.

Structural Data

  • Molecular Formula: C₁₈H₃₃N₉O₄
  • Molecular Weight: Approximately 385.5 g/mol.
  • Conformation: The compound adopts a distorted α-helical conformation, which is critical for its interaction with biological targets .
Chemical Reactions Analysis

Leucinostatin A undergoes various chemical reactions that are significant for its biological activity. These reactions primarily involve its interaction with target enzymes or receptors in protozoal organisms. The compound's mechanism includes binding to specific sites on target proteins, leading to inhibition of essential biological processes.

Technical Details

  • Key Reactions: Enzyme inhibition through competitive binding.
  • Target Enzymes: Potential interactions with proteases and other enzymes involved in protozoal metabolism.
Mechanism of Action

The mechanism of action of Leucinostatin A involves its ability to disrupt cellular processes in protozoan organisms. It is believed to inhibit protein synthesis or interfere with metabolic pathways critical for the survival of pathogens like Trypanosoma brucei.

Process and Data

  • Inhibition Mechanism: Competitive inhibition at enzyme active sites.
  • Biological Impact: Suppression of protozoal growth and reproduction .
Physical and Chemical Properties Analysis

Leucinostatin A exhibits distinct physical and chemical properties that contribute to its biological function. It is typically insoluble in aqueous solutions due to its hydrophobic nature, which complicates structural analysis but enhances its membrane permeability.

Physical Properties

  • Solubility: Poorly soluble in physiological buffers.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Reacts with nucleophiles due to the presence of reactive functional groups within its structure.
Applications

Leucinostatin A has significant applications in scientific research and potential therapeutic uses:

  1. Antiprotozoal Agent: Effective against Trypanosoma brucei, making it a candidate for treating sleeping sickness.
  2. Antimicrobial Research: Investigated for its broad-spectrum activity against various pathogens.
  3. Biocontrol Agent: Explored for use in agriculture as a natural pesticide due to its antifungal properties .
Biosynthetic Pathways and Genetic Regulation of Leucinostatin A Production

Fungal Biosynthetic Gene Clusters in Purpureocillium lilacinum and Ophiocordyceps spp.

Leucinostatin A biosynthesis is governed by a dedicated lcs gene cluster within the genomes of producer fungi, primarily Purpureocillium lilacinum (reclassified from Paecilomyces lilacinus) and certain Ophiocordyceps species. Whole-genome sequencing of P. lilacinum isolates PLBJ-1 and PLFJ-1 revealed a 38.1–38.5 Mb genome harboring 11,763–11,773 predicted genes, with significant synteny (82.8–83.6%) between geographically distinct strains [1] [4] [7]. The lcs cluster spans ~68 kb and comprises 20 co-regulated genes, as confirmed by RNA-seq and qRT-PCR analyses during leucinostatin-inducing conditions [1] [7]. Comparative genomics demonstrated this cluster’s specificity to P. lilacinum and its close phylogenetic relative Tolypocladium ophioglossoides, with which it shares high sequence identity in core biosynthetic genes [1] [10]. The cluster’s boundaries were delineated using bioinformatic tools (antiSMASH, SMURF) and gene expression profiling, revealing coordinated upregulation under leucinostatin-inducing conditions [10]. Key regulatory elements include:

  • LcsL: A bZIP transcription factor validated via CRISPR-Cas9 disruption. Mutants showed undetectable leucinostatin production, while overexpression increased yields by 1.5-fold [2] [6].
  • LcsF: A pathway-specific regulator enhancing transcription of structural genes [1] [4].

Table 1: Core Components of the Leucinostatin A (lcs) Biosynthetic Gene Cluster

Gene IDProtein FunctionDomain StructureBiological Impact of Deletion
lcsANonribosomal peptide synthetase (NRPS)10 C-A-PCP modulesAbolished leucinostatin production
lcsGN-MethyltransferaseSAM-binding domainLoss of C-terminal dimethylation
lcsLbZIP transcription factorBasic region, leucine zipperUndetectable leucinostatins; reduced cluster expression
lcsB, lcsCTailoring enzymes (e.g., hydroxylase)Cytochrome P450Altered derivative profiles
lcsFPathway-specific regulatorZn(II)2Cys6 DNA-binding50% yield reduction

Enzymatic Machinery for Nonribosomal Peptide Synthesis

The structural backbone of leucinostatin A is assembled by LcsA, a multimodular nonribosomal peptide synthetase (NRPS) organized into 10 consecutive condensation-adenylation-peptidyl carrier protein (C-A-PCP) modules. Each module incorporates specific amino acid precursors into the growing peptide chain [1] [7]. The adenylation (A) domains exhibit stringent substrate selectivity for both proteinogenic and non-proteinogenic residues, including:

  • N-terminal 4-methylhex-2-enoic acid (activated by Module 1).
  • Unusual amino acids: 4-methyl-L-proline (MePro, Module 3), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD, Module 2), and α-aminoisobutyric acid (Aib, Module 7) [1] [9].
  • C-terminal dimethylpropane diamine (DPD, activated by Module 10) [7].

The NRPS operates via a thiotemplated mechanism:

  • Activation: A domains adenylate substrates using ATP.
  • Thioesterification: Substrates attach to phosphopantetheinyl arms of PCP domains.
  • Condensation: C domains catalyze peptide bond formation between adjacent PCP-bound intermediates [1] [4].Genetic manipulation of lcsA expression confirmed its indispensability, as knockout mutants failed to produce leucinostatin A or derivatives [7].

Table 2: Substrate Specificity of LcsA NRPS Modules in Leucinostatin A Assembly

NRPS ModuleIncorporated SubstrateStructural Role
Module 14-Methylhex-2-enoic acidLipophilic N-cap
Module 2AHMODβ-Hydroxy acid chain
Module 34-Methyl-L-proline (MePro)Conformation constraint
Module 4L-LeucineHydrophobic core
Module 5L-Threo-β-hydroxyleucine (HyLeu)Hydroxylated branch
Module 6β-AlanineFlexible linker
Module 7α-Aminoisobutyric acid (Aib)Helix induction
Module 8L-LeucineHydrophobic core
Module 9L-ValineAliphatic side chain
Module 10N1,N1-Dimethylpropane-1,2-diamine (DPD)Cationic C-terminus

Post-Translational Modifications and Derivative Diversity

Leucinostatin A undergoes extensive enzymatic tailoring after NRPS assembly, generating a spectrum of natural derivatives with modified bioactivities. Key modifications include:

  • N-Methylation: The methyltransferase LcsG iteratively methylates the C-terminal DPD moiety, converting -NH₂ to -NHCH₃ and ultimately -N(CH₃)₂. Gene deletion abolished dimethylation, yielding intermediates with mono- or unmethylated termini. In vitro assays confirmed LcsG’s dependence on S-adenosyl methionine (SAM) and identified critical active-site residues (D368, D395) for methyl transfer [5]. Methylation enhances membrane permeability and bioactivity against Cryptococcus neoformans and Phytophthora infestans [5] [8].
  • Hydroxylation: Cytochrome P450 enzymes (e.g., LcsB/C) introduce hydroxyl groups at HyLeu residues, influencing hydrogen-bonding capacity [1] [7].
  • Side-Chain Variability: Strains produce >24 natural analogs differing in:
  • Fatty acid chain length (e.g., leucinostatins B, C, D).
  • Amino acid substitutions (e.g., valine vs. isoleucine).
  • Oxidation states (e.g., leucinostatin F with modified AHMOD) [3] [9].

Table 3: Structural Diversity and Bioactivity of Select Leucinostatin Derivatives

DerivativeStructural VariationBioactivity Highlights
Leucinostatin AC-terminal DPD: N(CH₃)₂; AHMOD at C-6-OHPotent mTORC1 inhibition in TNBC cells
Leucinostatin BC-terminal DPD: NHCH₃; AHMOD at C-6-OHSelective cytotoxicity in LAR-TNBC cells
Leucinostatin YAHMOD → AMOD (deoxy variant)Enhanced mitochondrial inhibition in glucose-deprived cancer cells
Leucinostatin NPDG AAMOD residue; C-terminal MPDAnti-Phytophthora activity
Leucinostatin FOxidized AHMOD chainAntimalarial effects vs. Plasmodium falciparum

Derivative diversity is strain-dependent: Ophiocordyceps spp. yield leucinostatins with truncated lipid chains (e.g., leucinostatin NPDG A with 2-amino-4-methyl-8-oxodecanoic acid, AMOD), while marine-derived P. lilacinum produces leucinostatin Y [3] [5] [9]. These modifications directly influence target selectivity, exemplified by leucinostatin B's potency against triple-negative breast cancer (TNBC) of the luminal androgen receptor (LAR) subtype via ATP synthase inhibition [3] [9].

Alphabetized Index of Leucinostatin Compounds

  • Leucinostatin A
  • Leucinostatin A2
  • Leucinostatin B
  • Leucinostatin B2
  • Leucinostatin C
  • Leucinostatin D
  • Leucinostatin F
  • Leucinostatin K
  • Leucinostatin NPDG A
  • Leucinostatin Y

Properties

CAS Number

76600-38-9

Product Name

Leucinostatin A

IUPAC Name

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

InChI

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1

InChI Key

FOAIGCPESMNWQP-TXVCAPCZSA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C

Solubility

Soluble in DMSO

Synonyms

A 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C

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